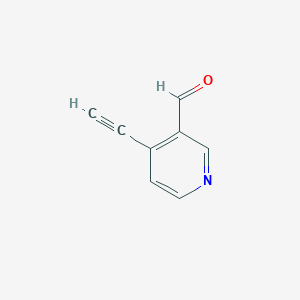
4-Ethynylpyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of an ethynyl group attached to the fourth position of the nicotinaldehyde structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynylnicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde.
Ethynylation: The ethynyl group is introduced at the fourth position of the nicotinaldehyde ring. This can be achieved through a Sonogashira coupling reaction, where nicotinaldehyde is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl group is removed using a fluoride source such as tetrabutylammonium fluoride to yield 4-ethynylnicotinaldehyde.
Industrial Production Methods: While the laboratory synthesis of 4-ethynylnicotinaldehyde is well-documented, industrial-scale production methods may involve optimization of reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and alternative catalysts to enhance the efficiency of the ethynylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 4-Ethynylnicotinic acid.
Reduction: 4-Ethynylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethynylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 4-ethynylnicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethynyl group can participate in π-π interactions with aromatic residues, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Ethynylbenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
4-Ethynylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Ethynylcinnamaldehyde: Contains an additional double bond in the side chain, affecting its reactivity and applications.
Uniqueness: 4-Ethynylnicotinaldehyde is unique due to the presence of both an ethynyl group and an aldehyde group on a nicotinaldehyde scaffold. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Propriétés
Numéro CAS |
1196156-77-0 |
|---|---|
Formule moléculaire |
C8H5NO |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
4-ethynylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5NO/c1-2-7-3-4-9-5-8(7)6-10/h1,3-6H |
Clé InChI |
INFDXRNKAMPXHU-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=NC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


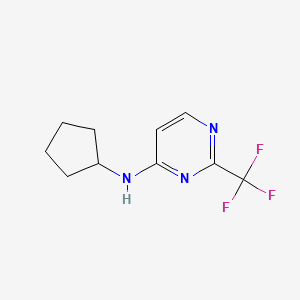
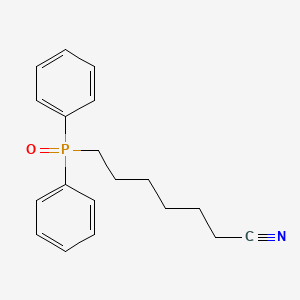
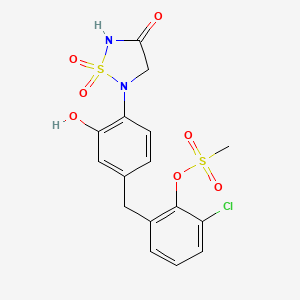
![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)

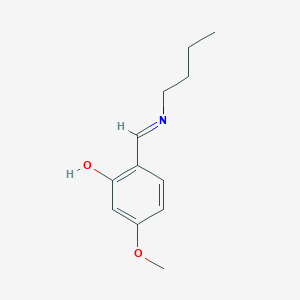
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
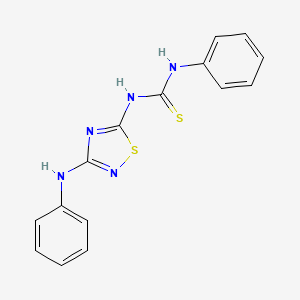
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
